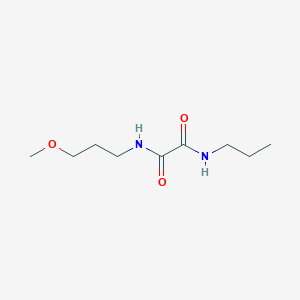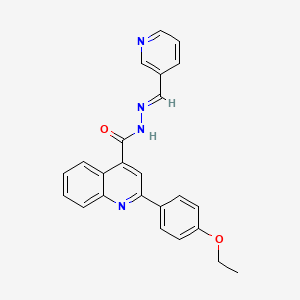![molecular formula C15H20N2O7 B5168548 1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate, commonly referred to as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a pyrrolidine derivative that has been synthesized through a specific method and exhibits unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of NPP is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. NPP has been shown to bind to specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor, and modulate their activity. NPP has also been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine, in the brain.
Biochemical and Physiological Effects
NPP has been shown to produce a range of biochemical and physiological effects in various animal models. These effects include increased locomotor activity, enhanced learning and memory, and decreased anxiety-like behavior. NPP has also been shown to have neuroprotective effects and to enhance the survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPP for lab experiments is its specificity for certain receptors in the brain, which allows for targeted modulation of neurotransmitter systems. NPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of NPP is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several potential future directions for research on NPP. One area of interest is the development of NPP as a therapeutic agent for various neuropsychiatric disorders. Another area of interest is the use of NPP as a tool for studying brain function and the modulation of neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action of NPP and its potential side effects.
Métodos De Síntesis
The synthesis of NPP involves the reaction of pyrrolidine with 4-nitrophenylpropane-1,3-diol in the presence of a suitable catalyst to yield the desired compound. The reaction is carried out under specific conditions to ensure maximum yield and purity of the product. The synthesized NPP is then purified by recrystallization and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
NPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, NPP has been evaluated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, NPP has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various neuropsychiatric disorders. In neuroscience, NPP has been investigated for its role in the modulation of neurotransmitter systems and its potential as a tool for studying brain function.
Propiedades
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14;3-1(4)2(5)6/h4-7H,1-3,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBYOHIPWOEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
